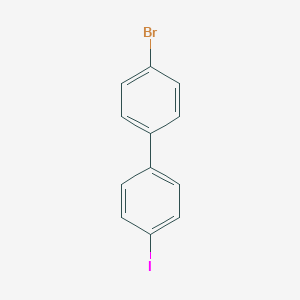

4-Bromo-4'-iodobiphenyl

Description

Context of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyls, characterized by two phenyl rings linked by a single bond, are a significant class of aromatic compounds in organic chemistry. arabjchem.org Their derivatives are foundational to the synthesis of a wide array of molecules with important applications. arabjchem.org In contemporary research, biphenyl scaffolds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). lookchem.comrsc.org The versatility of the biphenyl structure allows for the introduction of various functional groups, leading to a diverse range of chemical and physical properties. arabjchem.org

Significance of Halogenation in Biphenyl Systems for Research

The introduction of halogen atoms onto the biphenyl core, a process known as halogenation, dramatically expands the synthetic utility and modulates the electronic properties of these compounds. arabjchem.org Halogenated biphenyls serve as key precursors in a multitude of cross-coupling reactions, including the Suzuki and Heck reactions, which are fundamental for creating complex organic molecules. chemimpex.com The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the C-X bond (where X is a halogen), allowing for selective chemical transformations. acs.org Specifically, the differing reactivity of carbon-bromine and carbon-iodine bonds is a critical feature exploited in sequential, site-selective cross-coupling reactions. Furthermore, halogenation can enhance the electronic properties of biphenyls, making them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. chemimpex.com The presence of halogens can also influence the biological activity of biphenyl derivatives, a key consideration in medicinal chemistry research. acs.org

Overview of Academic Research Trajectories for 4-Bromo-4'-iodobiphenyl

Academic research involving this compound primarily leverages its unique dissymmetric halogenation. The key research trajectories for this compound include:

Organic Synthesis: It is extensively used as a building block in the synthesis of more complex molecules. The differential reactivity of the C-I and C-Br bonds allows for sequential, controlled functionalization, enabling the construction of intricate molecular architectures. chemimpex.com

Materials Science: The compound is a precursor for advanced materials, including liquid crystals and organic electronics. chemimpex.comtcichemicals.com Its derivatives are investigated for their potential use in OLEDs, where they can function as hole transport materials or as components of luminescent molecules. samaterials.com

Medicinal Chemistry: The halogenated biphenyl scaffold is explored for its potential in drug discovery. chemimpex.com The specific substitution pattern of this compound can be used to design molecules that target specific biological pathways. chemimpex.com

A significant area of research is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize more complex biphenyl derivatives. For instance, it can be reacted with diphenylamine (B1679370) to produce 4-bromo-4'-(diphenylamino)biphenyl (B1280392), a compound with applications in organic electronics.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 105946-82-5 | chemimpex.com |

| Molecular Formula | C12H8BrI | sigmaaldrich.com |

| Molecular Weight | 359.00 g/mol | chemicalbook.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 175-179 °C | fishersci.fi |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

Synthesis of this compound

A common laboratory synthesis of this compound involves the iodination of 4-bromobiphenyl (B57062). One reported method utilizes iodine and periodic acid dihydrate in a mixture of acetic acid and sulfuric acid. The reaction is heated, and the product is isolated by precipitation in ice water, followed by washing. chemicalbook.com Another approach employs an iodine-hydrogen peroxide system in acetic acid, which is presented as a high-yield and low-pollution method. google.com

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-Bromobiphenyl | Iodine, Periodic acid dihydrate, Sulfuric acid | Acetic acid, Water | 65-90 °C | 93% | chemicalbook.com |

| 4-Bromobiphenyl | Iodine, Hydrogen peroxide | Acetic acid | 40-60 °C | 95% | google.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOAJJWBCSUGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447855 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105946-82-5 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 4 Iodobiphenyl and Its Derivatives

Direct Halogenation Approaches for 4-Bromo-4'-iodobiphenyl Synthesis

Direct halogenation of a pre-existing biphenyl (B1667301) scaffold represents a common and straightforward route to this compound. These methods focus on the selective introduction of iodine and bromine atoms onto the biphenyl core.

Iodination of Bromo-Substituted Biphenyls via Iodine-Hydrogen Peroxide Systems

A prevalent method for the synthesis of this compound involves the direct iodination of 4-bromobiphenyl (B57062). One effective approach utilizes an iodine-hydrogen peroxide system. google.com This method is noted for its high yield, reduced pollution, and cost-effectiveness, making it suitable for industrial-scale production. google.com The reaction typically involves treating 4-bromobiphenyl with iodine in the presence of hydrogen peroxide in a solvent such as acetic acid. google.com The reaction conditions, including temperature and reactant molar ratios, are optimized to achieve high yields and purity. For instance, a process using a 1.0:0.51-0.55:2.0-3.0 molar ratio of 4-bromobiphenyl, iodine, and hydrogen peroxide, respectively, at a temperature of 50-60°C has been reported to yield this compound with a purity of 99.8% and a yield of up to 95-97%. google.com

Another variation of this oxidative iodination employs periodic acid dihydrate in the presence of iodine and sulfuric acid in an acetic acid solution. This method has been shown to produce this compound in a high yield of 93%. chemicalbook.com

Table 1: Iodination of 4-Bromobiphenyl

| Oxidizing Agent | Co-reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Hydrogen Peroxide | Iodine | Acetic Acid | 50-60 | 95-97 | 99.8 | google.com |

| Periodic Acid Dihydrate | Iodine, Sulfuric Acid | Acetic Acid | 65-90 | 93 | Not specified | chemicalbook.com |

Regioselective Bromination and Iodination Strategies for Biphenyls

Achieving regioselectivity in the halogenation of biphenyl is crucial for the specific synthesis of the 4,4'-disubstituted product. The directing effects of the substituents on the aromatic rings guide the position of the incoming halogen. For instance, the bromination of biphenyl can be controlled to favor the formation of 4-bromobiphenyl, which can then be subjected to iodination as described above. smolecule.comorgsyn.org

The direct bromination of biphenyl can be accomplished using bromine in a suitable solvent like acetic acid or dichloroethane, with careful control of reaction conditions to optimize the yield of the desired para-substituted product. smolecule.com Similarly, regioselective iodination of arenes can be achieved using various reagents and catalysts. acs.org For example, iron(III)-catalyzed activation of N-iodosuccinimide has been shown to be an efficient system for the regioselective iodination of a range of aromatic compounds. acs.org While not specifically detailed for biphenyl to produce this compound in a single step, these regioselective strategies are fundamental to the multi-step syntheses of such specifically substituted compounds.

Cross-Coupling Reactions Utilizing this compound as a Precursor

The distinct reactivity of the carbon-iodine and carbon-bromine bonds in this compound makes it an excellent substrate for sequential, selective cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cycles than the C-Br bond, allowing for functionalization at the 4'-position while leaving the 4-bromo position intact for subsequent transformations. wikipedia.orgvulcanchem.com

Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify this compound and its derivatives. beilstein-journals.orgnih.gov

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organohalide. nih.govrsc.orgchemrxiv.org this compound can serve as the organohalide component in Suzuki-Miyaura couplings. Due to the higher reactivity of the C-I bond, a boronic acid can be selectively coupled at the 4'-position. vulcanchem.com This allows for the synthesis of asymmetrically functionalized biphenyls. For example, coupling this compound with a suitable arylboronic acid can introduce a new aryl group at the 4'-position, which is a key step in the synthesis of materials for organic electronics.

Table 2: Suzuki-Miyaura Cross-Coupling Example

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| This compound | Diphenylamine (B1679370) (via boronic acid derivative or direct amination) | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) | Sodium tert-butanolate | Toluene (B28343) | 4-Bromo-4'-(diphenylamino)biphenyl (B1280392) |

Besides the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions. These include the Heck, Sonogashira, and Ullmann-type reactions. google.comorganic-chemistry.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. smolecule.comorganic-chemistry.orgwikipedia.org this compound can react with various alkenes to introduce a vinyl group at either the 4- or 4'-position, depending on the reaction conditions and the relative reactivity of the C-I and C-Br bonds.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.org The greater reactivity of the C-I bond in this compound allows for the selective coupling of an alkyne at the 4'-position. researchgate.net This is particularly useful in the synthesis of conjugated molecules with applications in materials science. google.com

The Ullmann reaction , a copper-catalyzed coupling of aryl halides, can also be employed, although palladium-catalyzed versions are more common in modern synthesis. organic-chemistry.orgacs.org These reactions are crucial for building more complex molecular architectures from the this compound platform. google.com

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada-Corriu Type)

Nickel-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of carbon-carbon bonds, including the synthesis of unsymmetrical biaryls like this compound. The Kumada-Corriu coupling, a foundational method in this area, typically involves the reaction of a Grignard reagent with an aryl halide in the presence of a nickel catalyst. oup.comrsc.org

In the context of synthesizing this compound, a plausible Kumada-Corriu strategy would involve the coupling of 4-bromophenylmagnesium halide with 1-iodo-4-halobenzene, or vice versa. The choice of reactants is critical, as the differential reactivity of the carbon-bromine versus the carbon-iodine bond can be exploited for selective coupling. Generally, the carbon-iodine bond is more reactive and thus more susceptible to oxidative addition to the nickel center.

The catalytic cycle of a Kumada-Corriu reaction is understood to involve:

Oxidative Addition: The nickel(0) catalyst reacts with the more reactive aryl halide (e.g., an iodo-containing benzene (B151609) derivative) to form a nickel(II) intermediate.

Transmetalation: The Grignard reagent (e.g., 4-bromophenylmagnesium bromide) transfers its organic group to the nickel(II) center, displacing the halide.

Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated as the biphenyl product, regenerating the nickel(0) catalyst.

The efficiency of these reactions is highly dependent on the specific nickel catalyst and the ligands employed. oup.comresearchgate.net Phosphine ligands are commonly used to stabilize the nickel catalyst and modulate its reactivity. oup.com For sterically hindered or complex substrates, the choice of ligand is crucial for achieving high yields and preventing side reactions. oup.comrsc.org

Research into nickel-catalyzed cross-couplings continues to expand the scope of accessible unsymmetrical biaryls. rsc.orgscilit.com New catalyst systems are being developed to improve efficiency, functional group tolerance, and reaction conditions, making these methods increasingly attractive for complex organic synthesis. nih.gov

Ullmann-Type Coupling Reactions in Biphenyl Chemistry

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides at high temperatures, has been adapted for the synthesis of unsymmetrical biphenyls. byjus.comtestbook.comiitk.ac.in While classic Ullmann conditions can lead to a mixture of products in unsymmetrical couplings, modern modifications have improved selectivity. byjus.comvedantu.com

For the synthesis of this compound, an Ullmann-type heterocoupling could be envisioned between 1-bromo-4-iodobenzene (B50087) and an excess of a second aryl halide, or through a directed approach. However, controlling selectivity in such reactions can be challenging. vanderbilt.edu To achieve unsymmetrical coupling, one reactant is often used in excess. byjus.comvedantu.com

A key advantage of the Ullmann reaction is its applicability to the synthesis of sterically hindered biphenyls, where other methods might fail. nih.govnih.govacs.org Research has shown that for certain polychlorinated biphenyl derivatives, the Ullmann coupling, despite lower yields compared to Suzuki coupling, is a viable synthetic route. nih.gov

The mechanism of the Ullmann reaction is not as clearly defined as that of palladium- or nickel-catalyzed cross-couplings, but it is generally thought to involve the formation of an organocopper intermediate. vedantu.com The reaction conditions, particularly the form of copper used and the reaction temperature, are critical for success.

Recent advancements in Ullmann-type reactions include the use of ligands to modulate the reactivity of the copper catalyst and the development of milder reaction conditions. These improvements have expanded the utility of the Ullmann reaction in the synthesis of complex biaryl compounds.

Optimization of Synthetic Protocols for this compound Production

The efficient synthesis of this compound requires careful optimization of reaction parameters. This section explores key aspects of this optimization process, from stoichiometric control to the use of advanced synthetic techniques.

Precise control of stoichiometry is fundamental to maximizing the yield and purity of the desired product in cross-coupling reactions. In the synthesis of this compound, the molar ratios of the aryl halides, the organometallic reagent (in Kumada-Corriu coupling), the catalyst, and any ligands must be carefully balanced. For instance, in a patented method for producing this compound, the molar ratio of 4-bromobiphenyl, iodine, and hydrogen peroxide is specified as 1.0 : 0.51-0.55 : 2.0-3.0. google.com

The choice of solvent can significantly influence the outcome of a cross-coupling reaction, affecting solubility, reaction rates, and even product selectivity. mdpi.com In the synthesis of halogenated biphenyls, a variety of solvents have been explored, with the optimal choice depending on the specific reaction type and substrates.

For nickel-catalyzed couplings, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used, as they are compatible with Grignard reagents. researchgate.net However, studies have shown that in some cases, non-polar solvents like toluene can lead to higher conversions. researchgate.net

In Ullmann-type reactions, polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed. arkat-usa.org However, research has demonstrated that non-polar solvents like toluene or xylene can also be effective, and in some cases, may even provide higher yields. arkat-usa.org The choice of solvent can also be critical in Suzuki couplings, a related and widely used method for biphenyl synthesis. For example, a mixture of toluene, water, and ethanol (B145695) is a common solvent system, but in some cases, a THF/water mixture has been found to be more effective. mdpi.com

The following table summarizes the effects of different solvents on various coupling reactions used for biphenyl synthesis:

| Coupling Reaction | Solvent(s) | Observed Effect |

| Nickel-Catalyzed | Toluene | Higher conversion rates in some cases. researchgate.net |

| Ullmann-Type | Toluene, o-xylene | Can provide higher yields than polar aprotic solvents. arkat-usa.org |

| Ullmann-Type | NMP, NMP/toluene | Can be highly ineffective in some systems. arkat-usa.org |

| Suzuki-Type | THF/water | Can be more effective than traditional toluene/water/ethanol mixtures. mdpi.com |

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved purity of the final products. smolecule.commdpi.com This technique has been successfully applied to the synthesis of biphenyl derivatives through various cross-coupling reactions. nih.govgre.ac.ukmdpi.com

In the context of Suzuki couplings, a popular method for biphenyl synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while also improving yields. mdpi.com For example, the synthesis of 4-phenyl-1,8-naphthalimide via a Suzuki coupling was significantly more efficient under microwave heating (77% yield in 30 minutes) compared to conventional heating (22% yield in 8 hours). mdpi.com

Microwave assistance has also been beneficial in Ullmann-type reactions and other coupling methods. nih.govmdpi.com The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster and cleaner reactions. This is particularly advantageous for the synthesis of complex molecules that may require harsh reaction conditions under traditional methods.

Gram-Scale and Industrial Synthesis Considerations for this compound

Scaling up the synthesis of this compound from the laboratory bench to gram-scale or industrial production introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. numberanalytics.comnumberanalytics.com

One of the primary concerns during scale-up is maintaining effective mixing. As the reaction volume increases, simple magnetic stirring may become inadequate, and overhead mechanical stirrers are often necessary to ensure homogeneity. sigmaaldrich.com This is particularly important in heterogeneous reactions or when viscous intermediates are formed. orgsyn.org

Heat transfer also becomes a critical factor. Large reaction volumes can lead to difficulties in controlling the temperature, with the potential for "hot spots" to develop, leading to side reactions and reduced yields. Careful reactor design and temperature monitoring are essential.

The concentration of the reaction mixture can often be increased during scale-up, which can improve reaction rates. sigmaaldrich.com However, this must be balanced against potential issues with solubility and pressure build-up. sigmaaldrich.com In some cases, the catalyst loading can be decreased on a larger scale, which can have significant economic benefits. sigmaaldrich.com

A Chinese patent describes a method for the industrial production of this compound with high yield (up to 97%) and purity (99.8%) through the iodination of 4-bromobiphenyl using an iodine-hydrogen peroxide system in acetic acid. google.com This method is presented as a low-cost, low-pollution alternative to conventional synthetic routes. google.com The process involves the dropwise addition of hydrogen peroxide to a mixture of 4-bromobiphenyl, iodine, and acetic acid, followed by a period of heating and subsequent purification by recrystallization from solvents like methanol, ethanol, or acetone. google.com

The following table outlines some key considerations for the scale-up of biphenyl synthesis:

| Parameter | Laboratory Scale | Industrial Scale | Rationale |

| Mixing | Magnetic Stirrer | Mechanical Stirrer | Ensures homogeneity in larger volumes. sigmaaldrich.com |

| Heat Transfer | Oil Bath | Jacketed Reactor | Provides more precise temperature control. |

| Concentration | Often lower | Can often be increased | Improves reaction rate and throughput. sigmaaldrich.com |

| Catalyst Loading | Typically higher | Can often be decreased | Reduces cost. sigmaaldrich.com |

| Purification | Chromatography | Recrystallization/Distillation | More practical and cost-effective for large quantities. google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 4 Iodobiphenyl

Differential Reactivity of Bromine and Iodine Substituents on the Biphenyl (B1667301) Core

The presence of two different halogen atoms on the biphenyl scaffold of 4-bromo-4'-iodobiphenyl gives rise to differential reactivity, a feature that is highly advantageous in chemical synthesis. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to its preferential cleavage in many chemical transformations. This difference in bond strength allows for selective reactions at the iodine-substituted position while leaving the bromine atom intact for subsequent functionalization.

Selective Functionalization via Halogen Orthogonality

The differential reactivity of the C-I and C-Br bonds in this compound is a prime example of halogen orthogonality, enabling sequential and site-selective cross-coupling reactions. This strategy is fundamental in the synthesis of unsymmetrical biaryls and other complex organic molecules. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, can be tuned to react selectively at the more reactive C-I bond. nih.govlibretexts.org For instance, in a Suzuki-Miyaura coupling, the oxidative addition of a palladium(0) catalyst to the C-I bond occurs at a much faster rate than to the C-Br bond. rsc.orglibretexts.org This allows for the introduction of a new aryl group at the 4'-position, forming a 4-bromo-4'-aryl-biphenyl intermediate. This intermediate can then undergo a second cross-coupling reaction at the less reactive C-Br bond to introduce a different functional group, yielding a dissymmetric biphenyl derivative. nih.gov

This stepwise functionalization is crucial for building complex molecular architectures where precise control over the substitution pattern is required. chemimpex.comuhasselt.be The choice of catalyst, ligands, and reaction conditions can further enhance the selectivity of these transformations. mdpi.com

Nucleophilic Substitution Pathways on this compound

While less common than cross-coupling reactions, nucleophilic aromatic substitution (SNA) can occur on this compound, particularly when strong nucleophiles are employed. The bromine and iodine atoms, being electron-withdrawing, can activate the biphenyl rings towards nucleophilic attack, although this reactivity is generally lower compared to systems with stronger electron-withdrawing groups. Nucleophilic substitution can involve the replacement of either the bromine or iodine atom with nucleophiles such as amines or thiols, typically under basic conditions. vulcanchem.com The iodine atom, being a better leaving group, is generally more susceptible to nucleophilic substitution than the bromine atom.

Oxidation-Reduction Chemistry of this compound Derivatives

The biphenyl core of this compound can participate in oxidation-reduction reactions. The diphenylamino group in derivatives like 4-bromo-4'-(diphenylamino)biphenyl (B1280392) can be oxidized to form corresponding N-oxides. Conversely, the compound can undergo reduction reactions to form amines or other reduced derivatives. The presence of halogen atoms can influence the redox potential of the biphenyl system.

Catalytic Activation of Carbon-Halogen Bonds in Biphenyl Systems

The activation of carbon-halogen (C-X) bonds in biphenyl systems is a cornerstone of modern organic synthesis, with transition metal catalysis playing a pivotal role. cmu.edunih.govillinois.edu In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective catalytic activation.

Palladium complexes are the most widely used catalysts for activating C-X bonds in cross-coupling reactions. nih.govrsc.org The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-X bond. libretexts.orgwikipedia.org For this compound, this oxidative addition occurs preferentially at the weaker C-I bond. acs.org This selective activation generates an organopalladium(II) intermediate, which can then undergo further reactions like transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. libretexts.org

Nickel-based catalysts have also emerged as powerful tools for C-X bond activation, sometimes offering different reactivity and selectivity profiles compared to palladium. cmu.edu The choice of the metal catalyst and the associated ligands is crucial for controlling the efficiency and selectivity of the C-X bond activation process.

Radical-Mediated Reactions Involving Halogenated Biphenyls

Halogenated biphenyls can participate in radical-mediated reactions. For instance, the Gomberg-Bachmann reaction, which can be used to synthesize biphenyls, involves radical intermediates. smolecule.com In the context of this compound, radical reactions could be initiated by homolytic cleavage of the C-X bond, with the weaker C-I bond being more susceptible to cleavage. Radical substitution reactions on dibromobiaryls have also been reported. acs.org

Mechanistic Insights into Cross-Coupling Catalysis with this compound

The mechanism of palladium-catalyzed cross-coupling reactions involving this compound is a well-studied process that hinges on the differential reactivity of the two halogen substituents. libretexts.orgrsc.org The catalytic cycle, exemplified by the Suzuki-Miyaura coupling, can be broken down into three key steps:

Oxidative Addition: The cycle commences with the oxidative addition of a low-valent palladium(0) species into the carbon-iodine bond of this compound. libretexts.orgwikipedia.org This step is highly selective for the C-I bond over the stronger C-Br bond, forming a stable arylpalladium(II) iodide intermediate. acs.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium center, displacing the iodide. nih.govrsc.org This step requires the activation of the organoboron species by a base. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

Interactive Data Table: Comparison of C-X Bond Properties

| Halogen (X) | Bond in Aryl Halide | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| Iodine | C-I | ~272 | Highest |

| Bromine | C-Br | ~332 | Intermediate |

| Chlorine | C-Cl | ~397 | Lowest |

Interactive Data Table: Common Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and selectivity |

| Hiyama | Organosilicon | Palladium | Activated by fluoride |

| Kumada | Grignard (Organomagnesium) | Palladium or Nickel | Highly reactive, less functional group tolerance |

Investigation of Reaction Kinetics and Thermodynamics in Biphenyl Transformations

The study of reaction kinetics and thermodynamics is fundamental to understanding the chemical behavior of this compound in various transformations. These investigations provide critical insights into reaction rates, mechanisms, and the energy changes that govern the conversion of reactants to products. Such knowledge is instrumental in optimizing reaction conditions to achieve desired outcomes, such as regioselectivity and high yields, particularly in the synthesis of complex biaryl derivatives.

A primary area of focus for kinetic studies involving this compound is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgrsc.org The presence of two different halogen substituents on the biphenyl core—bromine and iodine—offers a unique platform for investigating selective chemical transformations. The general consensus is that the reactivity of aryl halides in these catalytic cycles decreases in the order of I > Br > Cl. libretexts.org This differential reactivity is a direct consequence of the carbon-halogen bond strength, with the weaker carbon-iodine bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction. libretexts.org

Furthermore, investigations can distinguish between kinetic and thermodynamic control. Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways. In the case of this compound, reactions are often designed to exploit the faster kinetics of C-I bond activation. Under thermodynamic control, the product distribution reflects the relative stability of the possible products, which may be favored by higher temperatures and longer reaction times. acs.org

Detailed Research Findings

The mechanism for the widely used Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the initial oxidative addition to a Pd(0) complex is highly selective. The significantly lower bond dissociation energy of the C–I bond compared to the C–Br bond dictates that the oxidative addition occurs preferentially at the iodinated position. This kinetic preference allows for the selective functionalization of the 4'-position of the biphenyl system.

The following data tables summarize key kinetic and thermodynamic concepts relevant to the transformations of this compound.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition | Governing Factor |

|---|---|---|---|

| C(aryl)-I | ~272 | High | Weaker bond, lower activation energy for cleavage. libretexts.org |

| C(aryl)-Br | ~335 | Medium | Stronger bond, higher activation energy for cleavage. libretexts.org |

| Reaction System | Catalyst | Apparent Activation Energy (Ea,app) | Kinetic Observation |

|---|---|---|---|

| Aryl Bromide with Phenylboronic Acid | Heterogeneous Pd/C | ~100 kJ/mol | The study highlights how kinetic curves can be used to develop a mathematical model of the reaction. mdpi.com |

| Aryl Bromide with Phenylboronic Acid | Homogeneous Pd(II) Carbene Complex | 111–116 kJ/mol | Demonstrates the influence of the catalyst system on the energy barrier of the reaction. mdpi.com |

Note: Data in Table 2 are for illustrative model systems and not specific to this compound, but represent typical values obtained in such kinetic investigations. mdpi.com

These findings underscore the importance of kinetics in controlling the regioselectivity of reactions involving this compound. By manipulating reaction conditions based on kinetic understanding, chemists can selectively target the more reactive C-I bond, leaving the C-Br bond available for subsequent, different transformations, thus enabling the efficient synthesis of complex, asymmetrically substituted biphenyls.

Advanced Applications of 4 Bromo 4 Iodobiphenyl in Materials Science and Organic Electronics

Development of Organic Semiconductor Materials from 4-Bromo-4'-iodobiphenyl

This compound is a valuable precursor for creating organic semiconductor materials. chemimpex.comtcichemicals.comcymitquimica.com Its biphenyl (B1667301) structure provides a rigid and conjugated aromatic system, which is fundamental for facilitating charge transport. arborpharmchem.com The presence of bromine and iodine atoms at specific positions on the biphenyl backbone allows for selective chemical modifications through various cross-coupling reactions. This enables the synthesis of larger, more complex conjugated molecules with tailored electronic properties suitable for semiconductor applications. chemimpex.cominnospk.com

The unique electronic properties of halogenated biphenyl derivatives like this compound make them excellent candidates for developing high-performance organic semiconductors. chemimpex.com These materials are crucial for the fabrication of various electronic devices, including organic field-effect transistors (OFETs) and organic phototransistors. aip.org

Charge Transfer and Conductivity Mechanisms in Biphenyl-Based Materials

Charge transfer and conductivity are critical parameters for the performance of organic semiconductor materials. In biphenyl-based materials derived from this compound, the efficiency of charge transport is influenced by several factors, including molecular packing, electronic coupling between adjacent molecules, and the presence of any structural or energetic disorder. acs.org

The general mechanisms for charge transport in organic semiconductors are:

Hopping: In disordered or amorphous materials, charge carriers (electrons or holes) "hop" between localized states on adjacent molecules. The rate of hopping is influenced by the distance between molecules and the energetic barrier for the hop.

Band-like Transport: In highly ordered crystalline materials, delocalized electronic bands can form, allowing for more efficient, band-like transport of charge carriers.

The biphenyl core in these materials provides a good foundation for π-π stacking, which is crucial for intermolecular charge transfer. The specific substituents introduced by reacting this compound can further modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport characteristics. acs.orgnih.gov Research has shown that the introduction of specific functional groups can enhance charge carrier mobility. acs.org

Integration into Photovoltaic Devices

This compound and its derivatives play a role in the development of organic photovoltaic (OPV) devices, also known as organic solar cells. chemimpex.com In these devices, organic materials are responsible for absorbing light and separating charge to generate an electric current.

The versatility of this compound allows for the synthesis of various components of an OPV device, including:

Donor Materials: These materials absorb photons and generate excitons (bound electron-hole pairs).

Acceptor Materials: These materials facilitate the dissociation of excitons by accepting the electron.

Hole-Transporting Materials (HTMs): These materials facilitate the transport of holes to the electrode. rsc.orgresearchgate.net

For instance, derivatives of this compound can be designed to have specific light absorption ranges and energy levels that are well-matched with other materials in the solar cell, leading to more efficient charge separation and collection. lookchem.com The ability to tune the electronic properties through chemical modification is a key advantage in optimizing the performance of organic solar cells.

Applications in Liquid Crystal Displays

Derivatives of this compound are utilized in the formulation of liquid crystals (LCs) for display applications. chemimpex.comsmolecule.com The rigid, rod-like structure of the biphenyl core is a common feature of many liquid crystalline compounds.

Key properties of biphenyl derivatives that are advantageous for liquid crystal displays include:

Anisotropy: The difference in physical properties depending on the direction of measurement. The elongated shape of these molecules leads to significant anisotropy in properties like refractive index and dielectric constant, which is essential for the functioning of LCDs.

Mesophase Formation: The ability to form intermediate phases (mesophases) between the solid and liquid states, which exhibit the orientational order of crystals but the fluidity of liquids.

Thermal Stability: The biphenyl structure contributes to the thermal stability of the liquid crystal materials, allowing them to operate over a wide range of temperatures. smolecule.com

By modifying the this compound core with different functional groups, the specific properties of the resulting liquid crystals, such as their clearing points (the temperature at which they transition to an isotropic liquid) and response times, can be fine-tuned for specific display applications. tandfonline.com

Utilization in Organic Light Emitting Diode (OLED) Materials

One of the most significant applications of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). innospk.comsamaterials.com OLEDs are a major technology in modern displays and lighting, and their performance relies heavily on the properties of the organic materials used.

Precursor for Conjugated Molecules in OLEDs

This compound serves as a crucial building block for creating complex conjugated molecules that act as the emissive materials in OLEDs. samaterials.comgoogle.com The differential reactivity of the bromine and iodine atoms allows for sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings. google.com This enables the precise construction of extended π-conjugated systems. umich.edu

These conjugated molecules are designed to have high photoluminescence quantum yields and specific emission colors. The biphenyl core provides a stable and efficient platform for building these emissive materials. By attaching different aromatic or heterocyclic groups to the biphenyl core via the reactive halogen sites, the emission wavelength can be tuned across the visible spectrum. arborpharmchem.com

Precursor for Triarylamine Hole Transport Materials in OLEDs

In addition to emissive materials, this compound is a precursor for synthesizing triarylamine-based hole transport materials (HTMs). samaterials.comgoogle.com In an OLED device, the HTM facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light.

Triarylamines are a well-established class of HTMs due to their good hole mobility and thermal stability. mdpi.com By reacting this compound with various amine-containing compounds, novel triarylamine derivatives with enhanced hole transport properties can be synthesized. For example, palladium-catalyzed cross-coupling reactions can be used to link diphenylamine (B1679370) units to the biphenyl core. The resulting triarylamine materials often exhibit high glass transition temperatures and stable amorphous morphologies, which are crucial for the longevity and efficiency of OLED devices.

Fabrication of Advanced Electronic Materials Using this compound Scaffolds

This compound serves as a fundamental precursor for a variety of small molecule semiconductor materials. tcichemicals.comcymitquimica.com Its value lies in the differential reactivity of the iodine and bromine substituents, which allows for sequential, controlled cross-coupling reactions. This step-wise functionalization is crucial for building the complex, conjugated molecular architectures required for high-performance organic electronic devices. chemimpex.com

The fabrication process often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. smolecule.com In a typical synthetic strategy, the more reactive carbon-iodine bond is targeted first for a cross-coupling reaction, attaching a specific functional group. Subsequently, the less reactive carbon-bromine bond can be used for a second, different coupling reaction. This orthogonal approach provides a powerful tool for creating unsymmetrical biphenyl derivatives with tailored electronic properties.

A prominent application is the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs). For example, this compound can be reacted with diphenylamine via a Suzuki coupling to produce 4-bromo-4'-(diphenylamino)biphenyl (B1280392). This intermediate can be further modified at the bromine position to tune the material's properties or to incorporate it into a larger polymeric structure. The resulting materials possess excellent hole-transport capabilities, which are vital for efficient charge injection and transport within OLED devices. Beyond OLEDs, these scaffolds are instrumental in developing materials for organic photovoltaics and organic field-effect transistors (OFETs), where charge transfer and conductivity are paramount. chemimpex.comambeed.com

Table 1: Examples of Electronic Materials Synthesized from this compound Scaffolds

| Resulting Material/Derivative Class | Synthetic Method | Application / Key Property |

| Hole-Transport Materials (e.g., triarylamine-biphenyl systems) | Palladium-catalyzed Suzuki Coupling | Organic Light-Emitting Diodes (OLEDs) / Enhanced hole injection and transport. |

| Conjugated Polymers | Suzuki or Heck Polycondensation | Organic Photovoltaics (OPVs) / Improved charge transport and electroluminescence. chemimpex.comsmolecule.com |

| Liquid Crystals | Cross-coupling reactions to add alkyl or aryl groups | Display Technology / Creation of mesogenic materials with high thermal stability. chemimpex.comsmolecule.com |

| Organic Semiconductors | Sequential cross-coupling reactions | Organic Field-Effect Transistors (OFETs) / Building blocks for small molecule semiconductors. tcichemicals.comambeed.com |

Functionalization for Nanoparticle and Self-Assembled Monolayer (SAM) Formation

The versatility of this compound extends to the surface functionalization of nanomaterials, including nanoparticles and the formation of highly ordered self-assembled monolayers (SAMs). The biphenyl unit provides a rigid, conductive spacer, while the halogen atoms serve as reactive handles for chemical modification.

For nanoparticle functionalization, the bromo- or iodo- groups on the biphenyl scaffold can be chemically converted into anchoring groups, such as thiols or amines. sigmaaldrich.com A common derivative used for this purpose is 4'-bromo-4-mercaptobiphenyl, which can readily bind to the surface of gold nanoparticles. sigmaaldrich.com This functionalization passivates the nanoparticle surface, preventing aggregation and improving its dispersion in various solvents. Furthermore, the exposed bromo- group on the outer surface of the ligand shell can be used for subsequent chemical reactions, allowing for the attachment of other functional molecules, such as fluorescent probes or catalysts. chemimpex.com This strategy is also applied to other nanomaterials, like carbon nanotubes, to modulate their electronic properties and interface with other materials. acs.org

Similarly, this compound is a precursor for molecules designed to form SAMs on various substrates like gold, indium tin oxide (ITO), or silicon. core.ac.uksciopen.com SAMs are ultrathin, ordered molecular layers that can dramatically alter the surface properties of a material. To create a SAM, one of the halogens is typically converted into an anchoring group, most commonly a thiol (-SH) for binding to gold surfaces. sciopen.comlookchem.com The resulting molecule, such as a derivative of biphenyl-4-thiol, assembles on the substrate, with the biphenyl backbones orienting themselves, often in an upright, densely packed structure. sciopen.comlookchem.com The remaining terminal group (originally the other halogen or a group substituted in its place) defines the chemistry of the new surface. This can be used to control properties like wettability, adhesion, and, crucially for electronics, the work function of the surface, which influences charge injection barriers in devices. sciopen.com

Table 2: Properties of Self-Assembled Monolayers (SAMs) Derived from Biphenyl Scaffolds

| Substrate | Anchoring Group | Terminal Group Effect | Observed Property |

| Gold (Au) | Thiol (-SH) | The rigid biphenyl backbone promotes dense, upright molecular packing. sciopen.com | Forms highly ordered monolayers that modify surface energy and adhesion. lookchem.com |

| Gold (Au) | Thiol (-SH) | A terminal group like -SF5 can create a low-energy, hydrophobic surface. sciopen.com | High advancing water contact angles (up to 103°) and significantly increased work function (up to 5.96 eV). sciopen.com |

| Indium Tin Oxide (ITO) | Not specified, likely phosphonate (B1237965) or carboxylate | The biphenyl structure can facilitate charge transfer to the electrode surface. core.ac.uk | Enables reproducible formation of stable monolayers for photo-electrochemical studies. core.ac.uk |

Exploration of 4 Bromo 4 Iodobiphenyl and Analogues in Medicinal Chemistry Research

Design and Synthesis of Pharmacologically Active Biphenyl (B1667301) Derivatives

The design of pharmacologically active biphenyl derivatives often leverages the biphenyl core as a central scaffold to which various functional groups are attached to optimize binding to biological targets. 4-Bromo-4'-iodobiphenyl is an exceptionally useful precursor in this context due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more reactive and susceptible to cleavage under milder conditions in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions. nih.govnih.gov

This reactivity difference allows for selective, sequential functionalization. nih.gov A synthetic chemist can first perform a cross-coupling reaction at the more reactive iodo-substituted position, introducing a specific molecular fragment. Subsequently, under slightly more vigorous conditions, a second, different cross-coupling reaction can be carried out at the bromo-substituted position. This stepwise approach enables the controlled and efficient synthesis of complex, unsymmetrically substituted biphenyl derivatives, which is crucial for creating molecules with highly specific pharmacological profiles. nbinno.com This strategy is a cornerstone in building libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions.

Investigation of Antimicrobial Activity of Biphenyl Compounds

Derivatives built upon the 4-bromobiphenyl (B57062) scaffold have been investigated for their potential to combat various pathogens. The lipophilic nature of the biphenyl core facilitates passage through microbial cell membranes, while the specific substituents determine the mechanism of action and spectrum of activity.

Tuberculosis and other mycobacterial infections remain a significant global health challenge, necessitating the discovery of new antimicrobial agents. Research has shown that certain biphenyl derivatives possess promising antimycobacterial properties. One study investigated a series of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenylmethanone derivatives against several Mycobacterium species. While the compounds generally showed weak activity, the derivative featuring a methylsulfonyl (SO2CH3) group displayed the most notable effect. nih.gov

Another study focused on 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, which was found to be active against different species of mycobacteria. nih.gov These findings highlight the potential of the 4-bromobiphenyl scaffold as a starting point for developing more potent antitubercular agents.

| Compound | Mycobacterium Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4'-bromo-[1,1'-biphenyl]-4-yl 4-(methylsulfonyl)phenylmethanone | M. kansasii, M. avium, M. malmoense | >0.038 mmol/L | nih.gov |

| 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | Various Mycobacteria | Active (specific MICs not detailed in abstract) | nih.gov |

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. The search for new trypanocidal agents has led to the exploration of biphenyl derivatives. Specifically, propenamine derivatives containing the 4-bromobiphenyl moiety have demonstrated significant activity against T. cruzi.

Research on 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine, where X represents hydrogen or bromine, revealed potent effects. The compound was active against different life cycle stages of the parasite. nih.gov In experiments with the infective trypomastigote form, one derivative was found to be 8.8 times more active than the standard drug, Crystal Violet. nih.gov Further studies in mouse models showed that the dibrominated derivative significantly reduced parasitemia and decreased mortality, indicating its remarkable potential as a chemotherapeutic agent for Chagas' disease. nih.gov

| Compound | Parasite Stage/Form | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | T. cruzi (axenic amastigotes) | Active (3.5-5.9 fold more than on V79 cells) | nih.gov |

| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine | T. cruzi (in vivo, mice) | Reduced parasitemia and mortality | nih.gov |

| 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-phenyl)-N,N-dimethyl-2-propen-1-amine | T. cruzi (in vivo, mice) | No significant activity | nih.gov |

Cellular Cytotoxicity Studies and Apoptosis Induction Mechanisms in vitro

Many biphenyl derivatives have been evaluated for their cytotoxic effects against cancer cell lines, with the goal of developing new anticancer agents. researchgate.net The mechanism of action often involves the induction of apoptosis, or programmed cell death. The cytotoxicity of analogues derived from this compound is influenced by the nature and position of their substituents.

For instance, a study of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenylmethanone derivatives found that while most of the compounds were not cytotoxic to V79 fibroblast cells up to a concentration of 0.35 mmol/L, the derivatives containing nitro (NO2) and methylsulfonyl (SO2CH3) groups did exhibit some toxicity. nih.gov Another investigation synthesized biphenyl-based tetrazole derivatives and found that several compounds exhibited strong and selective cytotoxic effects against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. researchgate.net These studies underscore the potential for biphenyl structures to serve as scaffolds for potent and, in some cases, selective anticancer agents.

| Compound Class/Derivative | Cell Line | Activity (IC50/LD50) | Reference |

|---|---|---|---|

| 4'-bromo-[1,1'-biphenyl]-4-yl 4-(nitro)phenylmethanone | V79 (fibroblasts) | Showed some toxicity below 0.35 mmol/L | nih.gov |

| 4'-bromo-[1,1'-biphenyl]-4-yl 4-(methylsulfonyl)phenylmethanone | V79 (fibroblasts) | Showed some toxicity below 0.35 mmol/L | nih.gov |

| 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | V79 (fibroblasts) | Less susceptible than trypanosomatids | nih.gov |

| Biphenyl-based tetrazole derivatives (e.g., 5n, 5j, 5o) | HepG2 (liver cancer), MCF-7 (breast cancer) | Strong and selective cytotoxic effect | researchgate.net |

| 1,4-biphenyl amide derivative (Compound 4) | (not specified) | LD50 ≈ 25 μM | nih.gov |

Role as Precursors in Pharmaceutical and Agrochemical Synthesis

Beyond its direct incorporation into bioactive molecules, this compound is a critical intermediate in the broader chemical industry for producing a wide range of pharmaceuticals and agrochemicals. chemimpex.com Its bifunctional nature, with two different halogens, makes it an ideal building block for complex molecular assembly. nbinno.com

In multi-step syntheses, the bromine and iodine atoms serve as key "handles" for further chemical transformations. chemimpex.com The ability to perform selective reactions at one position while leaving the other intact for a subsequent step is a powerful tool in synthetic organic chemistry. This allows for the construction of intricate molecular architectures required for modern drugs and crop protection agents. The stability and well-defined reactivity of this compound make it a reliable and essential component for researchers and manufacturers in both research and industrial settings. nbinno.comchemimpex.com

Research in Fluorescent Probes for Biological Imaging Applications

Fluorescent probes are indispensable tools in modern biology and medicine, allowing researchers to visualize cellular processes in real-time. rsc.org These probes are typically composed of a fluorophore (the light-emitting part) and a recognition group that selectively interacts with a specific target molecule or ion. nih.gov

The biphenyl unit is an attractive scaffold for constructing fluorophores due to its rigid and conjugated system. This compound can be used in the design of such probes. nih.gov The biphenyl core can be modified through cross-coupling reactions at the bromine and iodine positions to attach recognition units or to tune the probe's photophysical properties (e.g., absorption and emission wavelengths). For example, a novel fluorescent probe designed for the detection of multiple metal ions (Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺) was synthesized based on a fluorophore structure containing both biphenyl and rhodamine components. nih.gov This demonstrates how the biphenyl scaffold can be integrated into sophisticated molecular sensors for biological imaging applications.

Theoretical and Spectroscopic Characterization of 4 Bromo 4 Iodobiphenyl and Its Structural Analogues

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic and electronic levels. These methods are instrumental in predicting and understanding the behavior of 4-Bromo-4'-iodobiphenyl and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational preferences and electronic properties of biphenyl (B1667301) derivatives.

The conformation of biphenyls is characterized by the dihedral angle between the two phenyl rings. In the gas phase, unsubstituted biphenyl has a twisted conformation with a dihedral angle of approximately 44.4°. This twist arises from the steric hindrance between the ortho-hydrogen atoms on the two rings. For substituted biphenyls like this compound, the dihedral angle can be influenced by the nature and position of the substituents. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict these conformational preferences. For instance, studies on related substituted biphenyls have shown that intermolecular interactions in the crystal lattice can lead to different dihedral angles compared to the gas phase.

DFT calculations also provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the material. mdpi.com

Prediction of Optoelectronic Properties of Biphenyl Derivatives

The electronic and optical properties of biphenyl derivatives are of great interest for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgrsc.org Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict properties such as absorption and emission spectra. rsc.org

The introduction of different substituents onto the biphenyl backbone can significantly tune these properties. For example, electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby affecting the HOMO-LUMO gap and the resulting optical properties. rsc.orgresearchgate.net This principle is utilized in the design of materials with specific emission colors or charge transport characteristics. nih.govacs.org For instance, the incorporation of a diphenylamino group, a strong electron donor, facilitates hole transport in OLEDs.

Computational studies have shown that the nature of the halogen substituents (e.g., bromine vs. iodine) in compounds like this compound can influence the optoelectronic properties. The iodine substituent, for example, is a better leaving group in cross-coupling reactions, making it a valuable synthon for creating more complex iodinated aromatic intermediates for optoelectronics.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several halogenated biphenyls has been determined. For example, 4-bromo-4'-fluorobiphenyl (B50986) is isostructural with 4,4'-dibromobiphenyl (B48405). researchgate.net In the crystal structure of 4-bromo-4'-fluorobiphenyl, the inter-ring dihedral angles are 40.3 (1)° and 38.2 (3)°. researchgate.net Similarly, the crystal structure of 4-cyano-4'-iodobiphenyl reveals two crystallographically independent molecules with inter-ring twist angles of approximately 42°. iucr.org These experimental values are crucial for validating the results of computational studies.

Challenges in obtaining single crystals suitable for X-ray diffraction can sometimes limit the availability of crystallographic data. In such cases, powder X-ray diffraction can be used to characterize the crystalline nature of the material. ripublication.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and analysis of molecular vibrations in this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a substituted biphenyl, the aromatic protons appear as multiplets in the range of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling patterns can be used to confirm the substitution pattern on the biphenyl core. rsc.org For example, in 4-bromobiphenyl (B57062), the aromatic protons appear as multiplets in the ¹H NMR spectrum. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. rsc.org For instance, the carbon atoms bonded to the bromine and iodine in this compound would exhibit characteristic chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would show characteristic bands for the aromatic C-H stretching vibrations (typically in the 3000-3100 cm⁻¹ region) and the C-C stretching vibrations of the phenyl rings. ripublication.com The C-Br and C-I stretching vibrations would appear at lower frequencies, typically in the fingerprint region of the spectrum. For example, a strong absorption near 600–650 cm⁻¹ is characteristic of a C-Br stretch. chemicalbook.comchemicalbook.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this compound. The molecular weight of this compound is 359.00 g/mol , which corresponds to the molecular ion peak [M]⁺ in its mass spectrum. avantorsciences.com The presence of bromine and iodine atoms results in a characteristic isotopic pattern for the molecular ion, which aids in its identification.

The fragmentation of halogenated biphenyls under electron impact (EI) or other ionization methods typically involves the sequential loss of halogen atoms and cleavage of the biphenyl structure. For this compound, the fragmentation pathways are influenced by the different strengths of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to cleavage than the C-Br bond.

Key fragmentation pathways observed in the mass spectra of related halogenated biphenyls include:

Loss of the iodine atom: The initial fragmentation is likely the cleavage of the C-I bond to form the [M-I]⁺ fragment ion.

Loss of the bromine atom: Subsequent fragmentation can involve the loss of the bromine atom from the [M-I]⁺ ion or directly from the molecular ion, leading to the [M-Br]⁺ fragment.

Loss of both halogens: A fragment corresponding to the biphenyl cation [C₁₂H₈]⁺ would be expected after the loss of both bromine and iodine.

Cleavage of the biphenyl ring: Fragmentation of the biphenyl core itself can also occur.

Studies on dissociative electron attachment (DEA) in compounds like 4-bromobiphenyl have shown that a dominant channel at low electron energy is the formation of the halide anion, in that case, Br⁻. aip.org A similar process would be expected for this compound, leading to the formation of both Br⁻ and I⁻ anions in negative ion mode mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds, often revealing fragmentation patterns that help identify the positions of substituents on the biphenyl nucleus. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₈BrI | avantorsciences.comvwr.com |

| Molecular Weight | 359.00 g/mol | avantorsciences.com |

| Expected Molecular Ion [M]⁺ | m/z 359 | avantorsciences.com |

| Primary Fragmentation | Loss of I, Loss of Br | aip.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of this compound. The absorption of UV-visible light by organic molecules results in the excitation of electrons from lower energy ground states to higher energy excited states. youtube.com For aromatic systems like biphenyl, the most significant electronic transitions are π → π* transitions, associated with the conjugated π-electron system of the two phenyl rings. youtube.com

The UV spectrum of unsubstituted biphenyl shows a strong absorption band (K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings. nih.gov The introduction of halogen substituents onto the biphenyl backbone influences the position and intensity of these absorption bands.

For this compound, the bromine and iodine atoms at the para positions act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted biphenyl. nih.govtaylorfrancis.com This red-shift occurs because the halogens' lone pair electrons can interact with the π-system of the rings, extending the conjugation. Studies on various substituted biphenyls confirm that substituent effects can significantly alter the absorption spectra. mdpi.comresearchgate.net Since the substitution is at the 4 and 4' positions, there is minimal steric hindrance, allowing for a more planar conformation and effective conjugation between the rings, which contrasts with ortho-substituted biphenyls where steric hindrance can lead to a blue-shift. nih.gov A chalcone (B49325) derivative incorporating a 4'-bromobiphenyl moiety was found to have a UV-Vis cutoff wavelength at 430 nm, indicating strong absorption in the UV region. ripublication.com

Table 2: General Electronic Transitions in Aromatic Molecules

| Transition Type | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | >280 nm (often weak) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | <200 nm (high energy) |

Nonlinear Optical Properties Studies (e.g., Second Harmonic Generation - SHG)

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. ripublication.comresearchgate.net Second Harmonic Generation (SHG) is a prominent second-order NLO process where two photons with the same frequency interact with a nonlinear material to generate a new photon with twice the energy and frequency. wikipedia.org A fundamental requirement for a material to exhibit second-order NLO effects like SHG is a non-centrosymmetric crystal structure. ripublication.com

Organic molecules, particularly those with a donor-acceptor biphenyl backbone, have been investigated for their excellent NLO properties. researchgate.netripublication.com While this compound itself has not been extensively studied for its NLO properties, its structural motif is a key building block in the synthesis of NLO-active materials. The biphenyl system provides a conjugated bridge through which charge transfer can occur, a key element for high NLO response.

Research into chalcone derivatives has demonstrated the utility of the bromobiphenyl group. In separate studies, chalcones synthesized using a 4'-bromobiphenyl precursor exhibited significant SHG efficiency.

One study reported a chalcone, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl) prop-2-en-1-one, showing an SHG conversion efficiency 1.36 times that of urea , a standard reference material for NLO studies. ripublication.com

Another investigation on (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one found its SHG efficiency to be 1.26 times that of urea . ripublication.com

These findings highlight that the 4-bromobiphenyl unit, when incorporated into a larger, non-centrosymmetric molecular structure, can contribute to creating materials with strong NLO properties suitable for practical applications. ripublication.comripublication.com

Table 3: SHG Efficiency of Chalcones Derived from a 4'-Bromobiphenyl Precursor

| Compound | SHG Efficiency (Relative to Urea) | Source |

| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl) prop-2-en-1-one | 1.36 | ripublication.com |

| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one | 1.26 | ripublication.com |

Thermal Analysis Studies of Biphenyl Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to characterize the thermal stability of compounds, including their melting points and decomposition temperatures.

For this compound, the literature reports a melting point in the range of 175-179 °C . avantorsciences.comvwr.com This relatively high melting point is typical for symmetric, rigid aromatic structures.

The thermal stability of halogenated biphenyls is a topic of significant interest, particularly in the context of brominated flame retardants (BFRs). upmc.fr The stability of these compounds is crucial for their application and environmental fate. Generally, the thermal stability of halogenated organic compounds decreases as the halogen gets heavier. Consequently, iodinated compounds are often less thermally stable than their brominated counterparts. upmc.fr However, some studies suggest the heavy atom effect of iodine can sometimes improve thermal stability.

Upon heating to elevated temperatures, polybrominated biphenyls (PBBs) can decompose, and in the presence of oxygen, this can lead to the formation of hazardous polybrominated dibenzofurans (PBDFs). oecd.org Similar decomposition pathways could be anticipated for this compound at high temperatures.

A thermal analysis of a related chalcone derivative, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one, showed a sharp melting point at 120 °C followed by decomposition occurring between 200 °C and 300 °C, with a maximum weight loss of 76%. ripublication.com This provides an example of the thermal behavior that can be expected from more complex structures containing the 4-bromobiphenyl moiety.

Table 4: Thermal Properties of this compound and a Related Analogue

| Compound | Property | Value | Source |

| This compound | Melting Point | 175-179 °C | avantorsciences.comvwr.com |

| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one | Melting Point (DTA) | 120 °C | ripublication.com |

| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one | Decomposition Range (TGA) | 200-300 °C | ripublication.com |

Environmental Fate and Transformation Research of Biphenyl Halogenated Compounds

Oxidative Degradation and Combustion Studies of Halogenated Biphenyls

The thermal degradation of halogenated biphenyls, particularly in processes like waste incineration, can lead to the formation of various hazardous byproducts. The presence of both bromine and chlorine in combustion systems, often from sources like brominated flame retardants and PVC plastics, creates a complex chemical environment where mixed halogenated aromatic compounds can be generated. inderscienceonline.com

Formation Mechanisms of Mixed Halogenated Aromatic Compounds

The combustion of materials containing both brominated and chlorinated compounds can result in the formation of mixed polybrominated/polychlorinated biphenyls (PXBs) and other toxic species. researchgate.net Research on the gas-phase oxidation of 4-bromo-4'-chlorobiphenyl, a model for mixed halogenated aromatics, has provided insights into these formation pathways. inderscienceonline.com

During combustion, the thermal degradation of brominated flame retardants (BFRs) can produce brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols. researchgate.net The presence of bromine atoms can inhibit complete combustion, leading to the formation of a wide array of brominated aromatics. researchgate.net In systems containing both bromine and chlorine, three primary reaction pathways contribute to the formation of mixed halogenated species: chlorine-bromine exchange, bromination of chlorinated compounds, and de novo synthesis. inderscienceonline.com

Studies on the oxidation of 4-bromo-4'-chlorobiphenyl have shown the formation of a significant number of halogenated compounds. These include monochloro- and monobromobenzene, higher halogenated benzenes and naphthalenes, and derivatives such as 1-chloro-4-ethynylbenzene. inderscienceonline.comresearchgate.net Furthermore, small quantities of chlorinated and mixed halogenated dibenzofurans have also been detected. inderscienceonline.comresearchgate.net

The formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) is another critical concern. These can be formed through the coupling of precursor radicals. For instance, the reactions between 2-chlorophenol (B165306) and 2-bromophenol (B46759) can lead to numerous isomers that serve as building blocks for PXDD/Fs. murdoch.edu.au The specific coupling positions on the precursor molecules determine the resulting isomer. murdoch.edu.au

Metabolic Transformation Pathways by Biological Systems (e.g., Cytochrome P450 Interactions)

Halogenated biphenyls are subject to metabolic transformation by various biological systems, with the cytochrome P450 (CYP) enzyme family playing a crucial role. nih.govacs.org These enzymes can metabolize halogenated biphenyls, including those containing bromine and iodine, leading to the formation of hydroxylated metabolites. nih.govacs.org

The in vitro metabolism of 4-halobiphenyls, including 4-bromobiphenyl (B57062) and 4-iodobiphenyl (B74954), has been investigated using rat liver microsomes. nih.gov The primary metabolic pathway for these compounds is 4'-hydroxylation, which occurs at the para position relative to the phenyl-phenyl bridge. nih.gov A minor pathway involves 3-hydroxylation, ortho to the halogen substituent. nih.gov

The rate of metabolism can be influenced by the specific halogen present and by pretreatment with enzyme inducers. For example, the metabolism of 4-bromobiphenyl increases with pretreatment using phenobarbitone or 3-methylcholanthrene (B14862). nih.gov In contrast, the metabolism of 4-iodobiphenyl is significantly increased by 3-methylcholanthrene pretreatment but not by phenobarbitone. nih.gov

The bioactivation of dibrominated biphenyls by CYP activity can produce metabolites with estrogenic activity. acs.orgacs.org Studies on 2,2'-dibromobiphenyl (B83442) and 4,4'-dibromobiphenyl (B48405) have demonstrated the formation of mono- and dihydroxylated metabolites that can bind to and activate the estrogen receptor. acs.org This highlights the potential for metabolic processes to alter the biological activity of these compounds.

Microbial degradation also contributes to the transformation of halogenated biphenyls. Aerobic bacteria can utilize biphenyl (B1667301) and its halogenated derivatives as growth substrates. researchgate.net The degradation process often involves oxidation at the 2,3-position, followed by ring cleavage. researchgate.net The rate of microbial degradation generally decreases as the degree of halogenation increases. uth.gr

Environmental Persistence and Mobility Studies of Halogenated Biphenyls

The environmental persistence and mobility of halogenated biphenyls are governed by their physicochemical properties and interactions with environmental matrices. Compounds like 4-Bromo-4'-iodobiphenyl are generally characterized by low water solubility and a tendency to adsorb to soil and sediment. nih.govfrontiersin.org

The mobility of polychlorinated biphenyls (PCBs) in soil is inversely proportional to the soil's organic matter content. ccme.ca Higher chlorinated congeners tend to adsorb more strongly to soil particles than their lower chlorinated counterparts. ccme.ca While movement through the soil profile via water flow is limited due to their low solubility, they can be more mobile when leached with organic solvents. ccme.ca